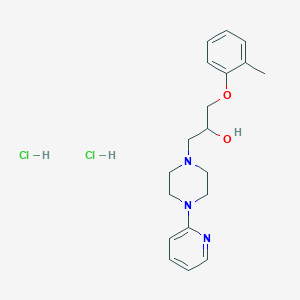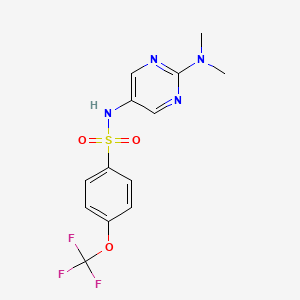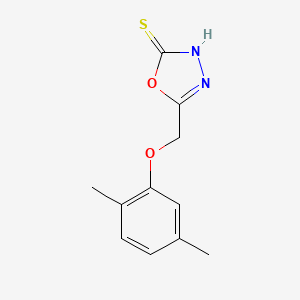
5-Phenylpyrazine-2,3-dithiocarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrazine-2,3-dithiocarboxamide: is an organic compound with the molecular formula C12H10N4S2 and a molecular weight of 274.36 g/mol . It is characterized by a pyrazine ring substituted with a phenyl group and two dithiocarboxamide groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazine-2,3-dithiocarboxamide typically involves the reaction of pyrazine derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the reaction of 5-phenylpyrazine with carbon disulfide and ammonia or amines to form the dithiocarboxamide groups . The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrazine-2,3-dithiocarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiocarboxamide groups to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group or the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: 5-Phenylpyrazine-2,3-dithiocarboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and coordination complexes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Phenylpyrazine-2,3-dithiocarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiocarboxamide groups can form strong bonds with metal ions, making the compound effective in chelation therapy or as a catalyst in chemical reactions. The phenyl and pyrazine rings contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
- 2-Phenylpyrimidine
- 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
- 3-Methyl-3-phenylpyrrolidine
Comparison: 5-Phenylpyrazine-2,3-dithiocarboxamide is unique due to the presence of both phenyl and dithiocarboxamide groups on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-phenylpyrazine-2,3-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S2/c13-11(17)9-10(12(14)18)16-8(6-15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,17)(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHFEHRPLMZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=S)N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)





![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)

